Cyclobutenediylium, 1,3-bis((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)
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Overview
Description
Cyclobutenediylium, 1,3-bis((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is a complex organic compound with the molecular formula C28H28N2O2 and a molecular weight of 424.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivatives. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the cyclobutenediylium core.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole-3-carbinol
Cyclobutenediylium salts
Trimethylindoles
Properties
CAS No. |
12243-46-8 |
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Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4E)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate |
InChI |
InChI=1S/C28H28N2O2/c1-27(2)19-11-7-9-13-21(19)29(5)23(27)15-17-25(31)18(26(17)32)16-24-28(3,4)20-12-8-10-14-22(20)30(24)6/h7-16H,1-6H3 |
InChI Key |
YOYCQJDHFJMODW-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C3=C(/C(=C\C4=[N+](C5=CC=CC=C5C4(C)C)C)/C3=O)[O-])C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=C(C(=CC4=[N+](C5=CC=CC=C5C4(C)C)C)C3=O)[O-])C)C |
Origin of Product |
United States |
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